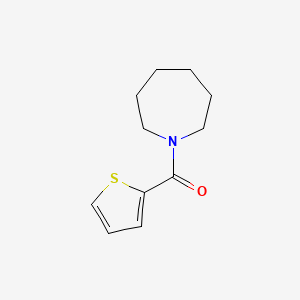
1-(2-thienylcarbonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-thienylcarbonyl)azepane, also known as TCA, is a chemical compound that belongs to the class of azepanes. It has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug discovery. TCA has shown promising results in various scientific research studies, making it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of 1-(2-thienylcarbonyl)azepane involves its interaction with various proteins and enzymes in cells. It inhibits the activity of proteins involved in cell proliferation and survival, leading to cell death. It also disrupts the cell membranes of microorganisms, leading to their death. 1-(2-thienylcarbonyl)azepane inhibits the production of pro-inflammatory cytokines in cells, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)azepane has been found to have various biochemical and physiological effects on cells and organisms. It induces cell death by inhibiting the activity of proteins involved in cell proliferation and survival. It disrupts the cell membranes of microorganisms, leading to their death. It inhibits the production of pro-inflammatory cytokines in cells, leading to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-thienylcarbonyl)azepane in lab experiments include its high potency and efficacy against various targets, its ease of synthesis, and its low toxicity. The limitations of using 1-(2-thienylcarbonyl)azepane in lab experiments include its limited solubility in water, its potential to interact with other proteins and enzymes in cells, and its potential to cause side effects in vivo.
Future Directions
For the scientific research of 1-(2-thienylcarbonyl)azepane include the development of novel derivatives, mechanistic studies, in vivo studies, and formulation studies.
In Vivo
Studies: Researchers can conduct in vivo studies to evaluate the efficacy and safety of 1-(2-thienylcarbonyl)azepane in animal models.
4. Formulation Studies: Researchers can conduct formulation studies to improve the solubility and bioavailability of 1-(2-thienylcarbonyl)azepane for its potential use in drug development.
Conclusion:
In conclusion, 1-(2-thienylcarbonyl)azepane is a chemical compound with potential applications in various fields, including medicinal chemistry and drug discovery. It has shown promising results in various scientific research studies, including anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of 1-(2-thienylcarbonyl)azepane involves a simple reaction between 2-thiophenecarboxylic acid and 1,6-diaminohexane.
Synthesis Methods
The synthesis of 1-(2-thienylcarbonyl)azepane involves the reaction of 2-thiophenecarboxylic acid with 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The reaction yields 1-(2-thienylcarbonyl)azepane as a white crystalline solid, which can be further purified through recrystallization.
Scientific Research Applications
1-(2-thienylcarbonyl)azepane has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in various scientific research studies, including:
1. Anticancer Activity: 1-(2-thienylcarbonyl)azepane has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It induces cell death by inhibiting the activity of proteins involved in cell proliferation and survival.
2. Antimicrobial Activity: 1-(2-thienylcarbonyl)azepane has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of microorganisms by disrupting their cell membranes.
3. Anti-inflammatory Activity: 1-(2-thienylcarbonyl)azepane has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cells.
properties
IUPAC Name |
azepan-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZYNWWJENOUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)
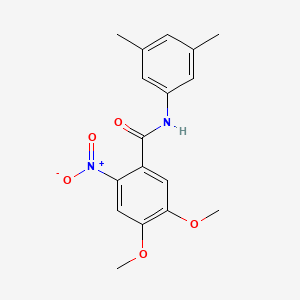
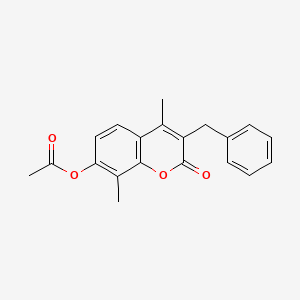
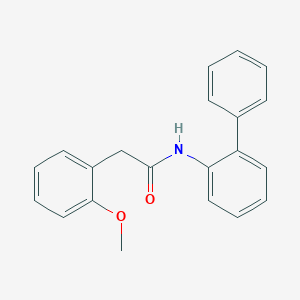
![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
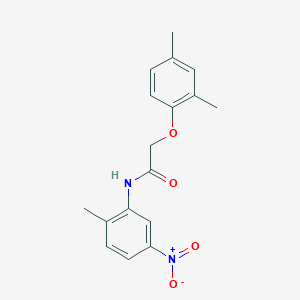
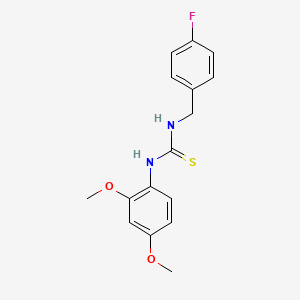
![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)
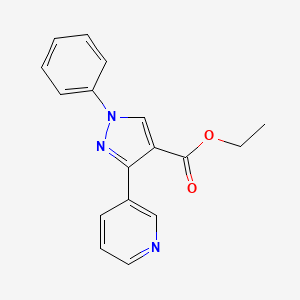
![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)